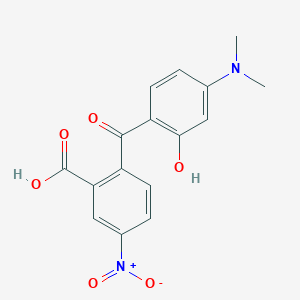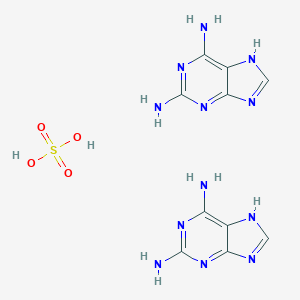
2,6-二氨基嘌呤半硫酸盐
描述
Synthesis Analysis
The synthesis of 2,6-diaminopurine derivatives involves reacting the base compound with various reagents to form new derivatives with distinct properties. For example, 2,6-diaminopurine reacted with chloroacetaldehyde to form different derivatives, which were fully characterized by mass spectrometry (MS), complete nuclear magnetic resonance (NMR) assignments, fluorescence, and ultraviolet (UV) spectroscopy. The relative stability of different tautomers was also investigated through theoretical calculations, providing insights into the chemical behavior of these compounds (Virta et al., 2005).
Molecular Structure Analysis
The molecular structure of 2,6-diaminopurine derivatives is crucial for understanding their interactions with other molecules, especially nucleic acids. Studies on the structural properties of nucleic acids using 2,6-diaminopurine as an analogue of adenine have shown that its incorporation can significantly affect the stability and structure of the double helix, impacting molecular recognition processes (Bailly & Waring, 1998).
Chemical Reactions and Properties
The reactivity of 2,6-diaminopurine and its derivatives with other chemicals reveals its potential for creating complex molecules. The synthesis of energetic salts based on oxygen-containing cations and their characterization, including their thermal stability and sensitivity towards impact, friction, and electrostatics, exemplifies the diverse chemical reactions and properties of 2,6-diaminopurine-based compounds (Liu et al., 2014).
Physical Properties Analysis
The physical properties of 2,6-diaminopurine derivatives, such as melting points, solubility, and crystal structure, are essential for their practical application. For instance, the crystal structure of 2,6-diamino-9-(carboxymethyl)purine ethyl ester, a potential intermediate for the synthesis of peptidic nucleic acids, reveals the asymmetric unit containing two molecules and showcases the importance of structural analysis in understanding the physical properties of these compounds (Sood, Schwalbe, & Fraser, 1997).
Chemical Properties Analysis
The chemical properties of 2,6-diaminopurine derivatives, including their reactivity, stability, and interaction with other molecules, play a critical role in their potential applications. For example, the preparation of the 2'-deoxynucleosides of 2,6-diaminopurine through direct glycosylation and the properties of these nucleosides demonstrate the versatility of 2,6-diaminopurine in synthesizing biologically relevant molecules (Arico, Calhoun, & McLaughlin, 2010).
科学研究应用
Application 1: Photostability of 2,6-diaminopurine
- Summary of the Application: 2,6-Diaminopurine (26DAP) has been proposed to repair photolesions such as the cyclobutane pyrimidine dimers (CPDs) to RNA or DNA oligonucleotide in prebiotic Earth . It is a key component in enhancing the photostability of higher-order prebiotic DNA structures .
- Methods of Application: The electronic relaxation mechanism of both 26DAP and its 2′-deoxyribonucleoside (26DAP-d) in aqueous solution was investigated using steady-state and femtosecond transient absorption measurements that are complemented with electronic-structure calculations .
- Results or Outcomes: The results demonstrate that both purine derivatives are significantly photostable to Ultraviolet radiation (UVR) . Most of the excited state population in 26DAP and 26DAP-d decays back to the ground state via both nonradiative and radiative relaxation pathways .
Application 2: Structural Properties of Nucleic Acids
- Summary of the Application: 2,6-Diaminopurine (DAP) is an analogue of adenine which can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)AMP . It pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type .
- Methods of Application: DAP is used to study molecular recognition between DNA or RNA and ligands, both small and large . It can be used to investigate the structure of nucleic acids as well as sequence-specific interactions between DNA and small molecules or proteins .
- Results or Outcomes: The result of DAP incorporation is to add considerable stability to the double helix and to impart other structural features, such as an altered groove width and disruption of the normal spine of hydration . DNA containing DAP may or may not be recognized by restriction endonucleases; RNA containing DAP may not engage in normal splicing .
Application 3: Repair of DNA Lesions Under Prebiotic Conditions
- Summary of the Application: 2,6-Diaminopurine (26DAP) has been proposed to repair DNA lesions, such as cyclobutane pyrimidine dimers (CPDs), under prebiotic conditions . This is significant for the origins of RNA and DNA on Earth .
- Methods of Application: The study demonstrated that substitution of adenine with 2,6-diaminopurine enables repair of CPDs with yields reaching 92% . This substantial self-repairing activity originates from excellent electron donating properties of 2,6-diaminopurine in nucleic acid strands .
- Results or Outcomes: The results suggest that 2,6-diaminopurine could have played critical roles in the formation of functional and photostable RNA/DNA oligomers in UV-rich prebiotic environments .
Application 4: Nucleotide Analogue Interference Mapping
- Summary of the Application: 2,6-Diaminopurine (DAP) is used in the nucleotide analogue interference mapping assay, a sensitive method to identify and determine the exact contribution of the chemical groups within RNA which are essential for its activity .
- Methods of Application: DAP is used in place of adenine by the cyanophage S-2L . Its existence shows that DAP in DNA is compatible with normal DNA function .
- Results or Outcomes: The use of DAP helps to understand the structure and function of RNA at a molecular level .
Application 5: Synthesis of Oligonucleotides
- Summary of the Application: 2,6-Diaminopurine (26DAP) is used in a simple, postsynthetic strategy for the synthesis of oligonucleotides . This strategy allows the introduction of 2,6-diaminopurine and other 2-amino group-containing ligands .
- Methods of Application: The strategy involves using 2-fluoro-6-amino-adenosine . The strongly electronegative 2-fluoro deactivates 6-NH2, obviating the need for any protecting group on adenine . A simple aromatic nucleophilic substitution of fluorine makes reaction with aqueous NH3 or R-NH2 feasible at the 2-position .
- Results or Outcomes: This method simplifies the synthesis of oligonucleotides containing 2,6-diaminopurine nucleotides and 2-aminoadenine conjugates .
Application 6: Fabrication of Proton Conductive Membrane
- Summary of the Application: 2,6-Diaminopurine (26DAP) has been successfully grafted onto cellulose nanocrystal (CNC) backbones . This results in a novel proton conductive membrane that combines the excellent performance of CNCs and the proton conductivity of purines .
- Methods of Application: The grafting of 2,6-diaminopurine onto cellulose nanocrystal backbones was confirmed based on FT-IR and solid-state 13 C NMR analysis .
- Results or Outcomes: The resulting proton conductive membrane exhibits the combined benefits of the excellent performance of CNCs and the proton conductivity of purines .
安全和危害
未来方向
属性
IUPAC Name |
7H-purine-2,6-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6N6.H2O4S/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVJLBUCSUIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989143 | |
| Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diaminopurine hemisulfate salt | |
CAS RN |
69369-16-0 | |
| Record name | 1H-Purine-2,6-diamine, sulfate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069369160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)

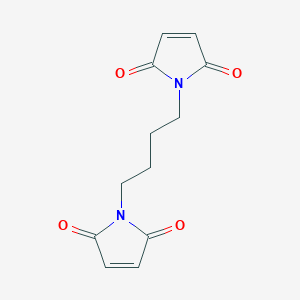
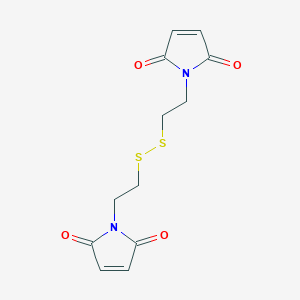
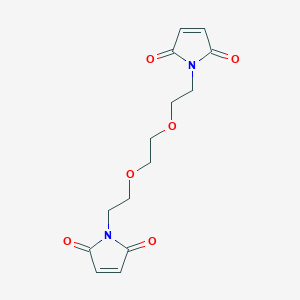
![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)
![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)
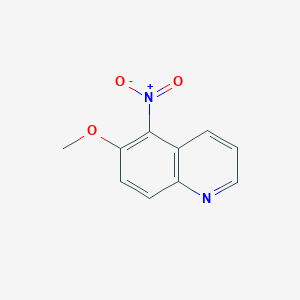
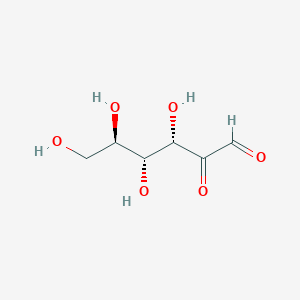
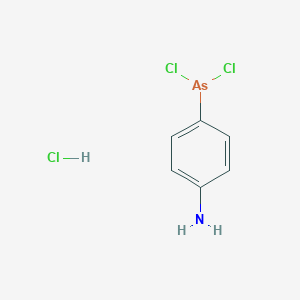
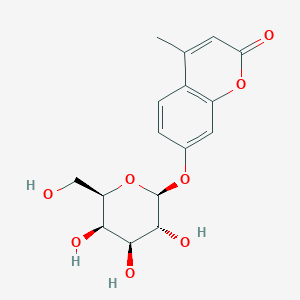
![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)
![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)
